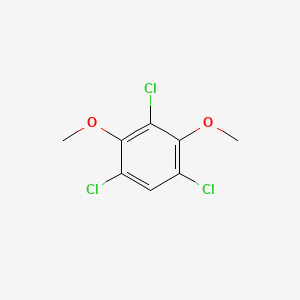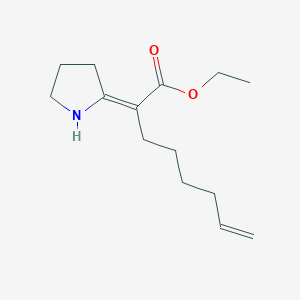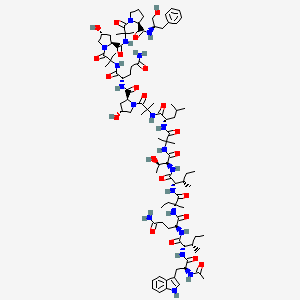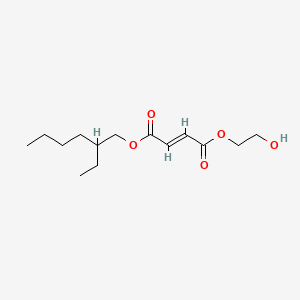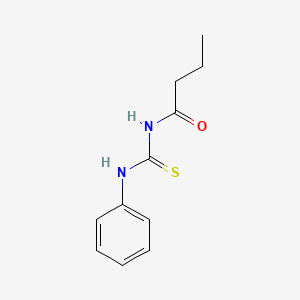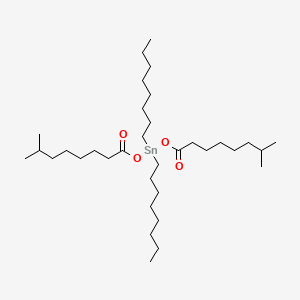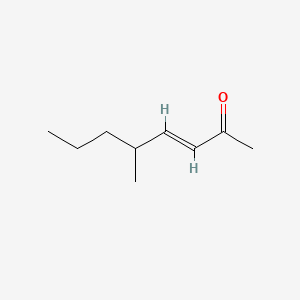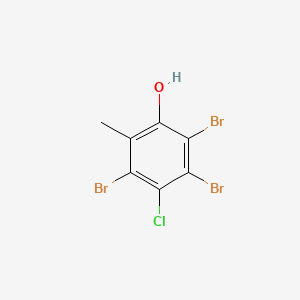
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) is a complex compound with the molecular formula C₁₂H₁₉NaO₁₆Zr and a molecular weight of 533.483 g/mol . . This compound is notable for its unique structure, which includes sodium, zirconium, and lactate components.
Vorbereitungsmethoden
The synthesis of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) typically involves the reaction of zirconium salts with sodium lactate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Analyse Chemischer Reaktionen
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or hydrides, resulting in the formation of zirconium metal or lower oxidation state zirconium compounds.
Substitution: The lactate groups in the compound can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Wirkmechanismus
The mechanism of action of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) involves its interaction with molecular targets and pathways. The lactate groups in the compound can chelate metal ions, enhancing the stability and solubility of zirconium in various environments. This chelation process is crucial for its effectiveness in applications such as catalysis and material synthesis .
Vergleich Mit ähnlichen Verbindungen
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) can be compared with other zirconium complexes, such as:
Zirconium acetate: Similar in its use as a precursor for zirconium-based materials but differs in its ligand structure.
Zirconium citrate: Used in similar applications but has different solubility and stability properties.
Zirconium oxalate: Another zirconium complex with distinct chemical properties and applications.
The uniqueness of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) lies in its specific combination of sodium, lactate, and zirconium, which imparts unique chemical and physical properties that are valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H19NaO16Zr |
|---|---|
Molekulargewicht |
533.48 g/mol |
IUPAC-Name |
sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) |
InChI |
InChI=1S/3C3H6O4.C3H5O4.Na.Zr/c4*1-3(6,7)2(4)5;;/h3*6-7H,1H3,(H,4,5);6H,1H3,(H,4,5);;/q;;;-1;+1;+4/p-4 |
InChI-Schlüssel |
LDVMADPEIMWAJF-UHFFFAOYSA-J |
Kanonische SMILES |
CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)[O-].[Na+].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


